molecular formula C23H20ClNO6 B11140869 (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11140869
M. Wt: 441.9 g/mol
InChI Key: BVTCJUGRWRCLKU-ZDUSSCGKSA-N
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Description

The compound (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a chromen backbone with a propanoate ester, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps:

    Formation of the Chromen Backbone: The initial step involves the cyclization of appropriate precursors to form the chromen backbone. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.

    Introduction of the Chloro Group: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Esterification: The final step involves esterification of the chromen derivative with (2S)-2-(phenylmethoxycarbonylamino)propanoic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its structural features suggest potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

Compared to similar compounds, (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate features a more complex structure, which may confer unique chemical and biological properties. Its combination of a chromen backbone with a propanoate ester is not commonly found in related compounds, potentially offering distinct advantages in terms of reactivity and functionality.

Properties

Molecular Formula

C23H20ClNO6

Molecular Weight

441.9 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H20ClNO6/c1-13(25-23(28)29-12-14-6-3-2-4-7-14)21(26)31-20-11-19-17(10-18(20)24)15-8-5-9-16(15)22(27)30-19/h2-4,6-7,10-11,13H,5,8-9,12H2,1H3,(H,25,28)/t13-/m0/s1

InChI Key

BVTCJUGRWRCLKU-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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